4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
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Overview
Description
4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of an amino group, a fluorine atom, and a dihydrobenzo[b]oxepin core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxepin Core: The initial step involves the cyclization of a suitable precursor to form the benzoxepin core. This can be achieved through a series of condensation and cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction, which can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amination: The amino group is introduced through an amination reaction, typically using ammonia or an amine derivative.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro derivatives.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2).
Major Products Formed
Oxidation: Formation of oxepin-quinones.
Reduction: Formation of dihydrobenzo[b]oxepin derivatives.
Substitution: Formation of various substituted benzoxepines.
Scientific Research Applications
4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-7-methyl-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol hydrochloride
- 4-Amino-7-chloro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
- 4-Amino-7-bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride
Uniqueness
4-Amino-7-fluoro-3,4-dihydrobenzo[b]oxepin-5(2H)-one hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-amino-7-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2.ClH/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9;/h1-2,5,8H,3-4,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYRWEBFYSHTCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)F)C(=O)C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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